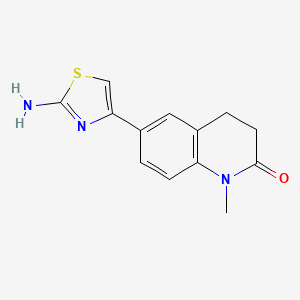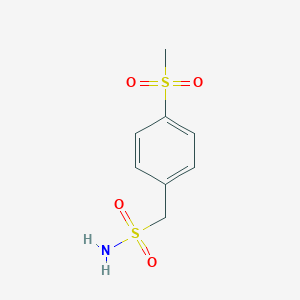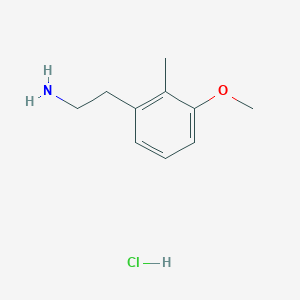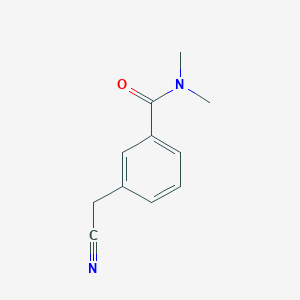
7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
説明
7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, or simply 4-one, is a synthetic compound that has been studied extensively for its potential applications in various scientific fields. It is a derivative of benzopyran, a polycyclic aromatic compound, and has a unique chemical structure that enables it to interact with a wide range of biological molecules. 4-one has been used in a variety of laboratory experiments, including in vitro and in vivo studies, to investigate its biochemical and physiological effects.
科学的研究の応用
4-one has been used in a variety of scientific research applications, including in vitro and in vivo studies. In vitro studies have been used to investigate the biochemical and physiological effects of 4-one on various biological molecules, such as proteins, enzymes, and DNA. In vivo studies have been used to investigate the effects of 4-one on the behavior of animals, such as rats and mice. 4-one has also been used to investigate the effects of drug metabolism in humans.
作用機序
The mechanism of action of 4-one is not yet fully understood. However, it is believed that 4-one binds to specific receptors in the body and modulates their activity. This binding is thought to be responsible for the biochemical and physiological effects of 4-one. Furthermore, 4-one is believed to interact with various enzymes and proteins, which may be responsible for its effects on drug metabolism.
Biochemical and Physiological Effects
4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various receptors, such as the serotonin 5-HT3 receptor and the GABA-A receptor. It has also been shown to interact with various enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism. Furthermore, 4-one has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models.
実験室実験の利点と制限
4-one has several advantages for laboratory experiments. It is easy to synthesize, is relatively inexpensive, and is stable at room temperature. Furthermore, it is non-toxic and has a low risk of side effects. However, there are also some limitations to using 4-one in laboratory experiments. It is difficult to measure its effects in vivo, as it is rapidly metabolized in the body. Furthermore, it is difficult to study its mechanism of action, as it has a complex chemical structure.
将来の方向性
There are numerous potential future directions for 4-one research. One potential direction is to investigate its effects on other receptors and enzymes involved in drug metabolism. Furthermore, it could be studied in more detail to determine its mechanism of action. Additionally, 4-one could be used in combination with other drugs to investigate its potential synergistic effects. Finally, 4-one could be used to develop novel therapeutic agents for the treatment of various diseases.
特性
IUPAC Name |
7,8-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-6-10(15-3)12(16-4)11(8)17-13/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMSHROQMPROQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(1R,2S)-2-[2-(tert-butoxy)-2-oxoethyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B6603410.png)

![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)

![N-(2,4-dimethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B6603518.png)

